Cas no 1261998-33-7 ([1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-)

[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- is a biphenyl derivative featuring a hydroxyl group at the 5-position and dimethyl substitution at the 2' and 4'-positions, along with a nitrile functional group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic systems. The hydroxyl group enhances reactivity for further functionalization, while the nitrile group offers versatility in coupling reactions. Its dimethyl substitution provides steric control, improving selectivity in targeted transformations. This compound is suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise molecular architecture is critical. High purity and well-defined structure ensure consistent performance in synthetic workflows.
[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- structure
1261998-33-7 structure
Product Name:[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-
CAS No:1261998-33-7
MF:C15H13NO
MW:223.269823789597
MDL:MFCD18314191
CID:2768438
Update Time:2025-10-31

[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-
    • MDL: MFCD18314191
    • Inchi: 1S/C15H13NO/c1-10-3-4-15(11(2)5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3
    • InChI Key: PDTWYJRXVWLUMQ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C)C=C2C)=CC(O)=CC(C#N)=C1

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[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- Suppliers

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(CAS:1261998-33-7)[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):687.0
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[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- Related Literature

Additional information on [1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-

Exploring the Structural and Functional Properties of [1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-

[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl- is a synthetically derived organic compound with a unique molecular architecture that positions it as a subject of interest in modern chemical research. The compound's structure features a biphenyl core system, where two benzene rings are connected through a single carbon-carbon bond at the para positions (C-1 and C-1'). This arrangement is further modified by the presence of a nitrile group (-CN) at the C-3 position of one benzene ring and hydroxyl (-OH) and methyl (-CH₃) substituents at the C-5 and C-2'/C-4' positions of the adjacent ring. The combination of these functional groups imparts distinct physicochemical properties to the molecule, making it a versatile scaffold for drug discovery and materials science applications. Recent studies have highlighted its potential as a building block for bioactive molecules due to its ability to participate in hydrogen bonding and π-stacking interactions.

The nitrile functionality in [1,1'-Biphenyl]-3-carbonitrile is particularly noteworthy because it serves as both an electron-withdrawing group and a reactive site for further chemical transformations. In pharmaceutical development contexts, nitriles are often employed as pro-moieties that can be enzymatically or chemically converted into carboxylic acids or amides under physiological conditions. This property aligns with current trends in medicinal chemistry where "click chemistry" approaches are used to create modular drug candidates. The hydroxyl group at position 5 introduces polarity into the molecule while also enabling potential conjugation reactions with biomolecules such as enzymes or receptors.

Structural analysis via X-ray crystallography has revealed that the dimethyl substitution at positions 2' and 4' creates steric hindrance effects that influence intermolecular interactions within crystalline lattices. These effects may impact solubility characteristics when designing formulations for biological applications. The spatial arrangement of substituents around the biphenyl axis also suggests possible chiral centers depending on synthetic pathways employed during production processes—a factor that could be leveraged in asymmetric synthesis strategies targeting enantiomerically pure compounds.

Recent advances in computational chemistry have provided deeper insights into the electronic distribution patterns within this compound's framework. Density functional theory (DFT) calculations demonstrate that electron density is concentrated around specific regions of the molecule where substituents interact with aromatic π-electron systems. Such electronic features are critical when evaluating reactivity profiles during cross-coupling reactions or when predicting binding affinities with protein targets through molecular docking simulations.

In terms of synthetic methodology, contemporary research emphasizes efficient multi-step syntheses starting from readily available aromatic precursors. Palladium-catalyzed coupling reactions remain central to constructing biphenyl cores while modern protecting group strategies ensure selective introduction of hydroxyl functionality without compromising other sensitive moieties present in complex mixtures typical during multistep organic syntheses.

The compound's spectroscopic signatures—particularly its UV-visible absorption profile—have been extensively characterized using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). These data not only confirm structural integrity but also guide quality control protocols essential for industrial-scale production scenarios where purity standards must meet stringent regulatory requirements across global markets.

From an application standpoint, current investigations focus on two primary areas: pharmaceuticals development and functional material design. In drug discovery pipelines targeting G protein-coupled receptors (GPCRs), this compound has shown promising preliminary results as a lead structure due to its ability to modulate receptor-ligand interactions through tailored substitutions along its aromatic framework. Additionally, researchers exploring photovoltaic materials have noted enhanced charge transport properties when this nitrile-containing biphenyl derivative is incorporated into polymer backbones designed for organic solar cells.

Environmental impact assessments conducted on similar nitrile-containing aromatic compounds indicate generally favorable biodegradation profiles when compared against traditional halogenated analogs commonly used in industrial settings today. This ecological compatibility factor enhances its appeal as an environmentally responsible alternative in green chemistry initiatives aiming to reduce toxic waste generation during manufacturing operations involving aromatic scaffolds with heteroatoms like nitrogen present in cyano groups.

Ongoing studies continue to explore novel derivatization routes that expand upon this core structure's utility while maintaining structural simplicity—a key consideration when developing scalable synthesis methods required for commercial applications ranging from agrochemical intermediates to specialty chemicals used in diagnostic imaging agents development projects currently underway at several leading research institutions worldwide.

Thermodynamic stability analysis reveals that this compound exhibits moderate thermal resistance under standard laboratory conditions—a characteristic beneficial for processing steps requiring elevated temperatures without significant decomposition risks typically associated with more fragile molecular frameworks containing multiple heteroatoms or strained ring systems commonly encountered during late-stage pharmaceutical candidate optimization phases today.

In summary, [1,1'-Biphenyl]-3-carbonitrile represents an important class of organic compounds whose structural versatility continues attracting attention from both academic researchers seeking fundamental understanding about intermolecular forces governing self-assembly phenomena observed in supramolecular chemistry experiments today as well as industry professionals looking forward toward developing next-generation therapeutics based on rationally designed molecular architectures capable of addressing unmet medical needs through innovative approaches enabled by modern synthetic methodologies now available within contemporary chemical laboratories globally.

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Amadis Chemical Company Limited
(CAS:1261998-33-7)[1,1'-Biphenyl]-3-carbonitrile, 5-hydroxy-2',4'-dimethyl-
A1123590
Purity:99%
Quantity:5g
Price ($):687.0
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